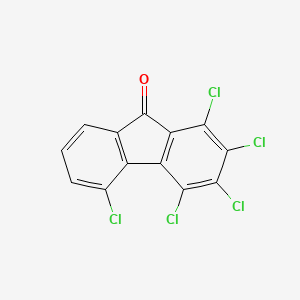
1,2,3,4,5-Pentachloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-9H-fluoren-9-one is a polyhalogenated derivative of fluorenone, a tricyclic aromatic ketone. The substitution of five chlorine atoms at the 1,2,3,4,5 positions significantly alters its electronic and physical properties compared to unsubstituted fluorenone. Chlorine atoms, being electron-withdrawing groups, reduce electron density in the aromatic system, enhancing stability and resistance to oxidation . This compound is of interest in materials science and industrial chemistry, particularly for applications requiring thermal stability and chemical inertness, such as flame retardants or intermediates in pesticide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the fluorenone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The chlorination reaction is carefully controlled to prevent over-chlorination and formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex chlorinated aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Formation of various substituted fluorenones.
Reduction Reactions: Formation of 1,2,3,4,5-Pentachloro-9H-fluoren-9-ol.
Oxidation Reactions: Formation of higher chlorinated aromatic compounds.
Scientific Research Applications
1,2,3,4,5-Pentachloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of anticancer research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including cytotoxicity and apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and physical properties of fluorenone derivatives are heavily influenced by substituents:
- Chlorinated Derivatives: The pentachloro substitution in 1,2,3,4,5-Pentachloro-9H-fluoren-9-one creates a highly electron-deficient aromatic system. This contrasts with amino acid-functionalized fluorenones (e.g., compound 2p in ), where electron-donating amino and alkyl groups increase solubility in polar solvents and alter NMR chemical shifts (e.g., ¹H NMR δ 1.2–3.5 ppm for alkyl chains vs. δ 7.0–8.5 ppm for aromatic protons in chlorinated derivatives) .
- Hydroxylated Derivatives : 1,9a-Dihydroxy-9,9a-dihydro-1H-fluoren-9-one () features hydroxyl groups, which enhance solubility in alcohols and water due to hydrogen bonding. In contrast, the pentachloro derivative exhibits low polarity and poor solubility in polar solvents .
- Aryl-Substituted Fluorenones: Derivatives like 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one () incorporate bulky aromatic substituents, improving luminescent efficiency for optoelectronic applications. Chlorine atoms, however, may quench fluorescence due to heavy-atom effects .
Table 1: Substituent Effects on Key Properties
Chemical Reactivity and Stability
- Thermal Stability: The electron-withdrawing effect of chlorine enhances thermal stability, making the pentachloro derivative suitable for high-temperature applications. In contrast, alkyl- or amino-substituted fluorenones may degrade at lower temperatures .
Properties
CAS No. |
90077-77-3 |
|---|---|
Molecular Formula |
C13H3Cl5O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachlorofluoren-9-one |
InChI |
InChI=1S/C13H3Cl5O/c14-5-3-1-2-4-6(5)7-8(13(4)19)10(16)12(18)11(17)9(7)15/h1-3H |
InChI Key |
STPQKYBYAMCAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















